{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a combination of piperidine and piperazine rings, along with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the piperidine derivative.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable diamine.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or inflammation.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- 1-{1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Uniqueness
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27ClF3N3O3S |
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Molecular Weight |
530.0 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27ClF3N3O3S/c25-21-8-6-18(7-9-21)17-35(33,34)31-10-2-3-19(16-31)23(32)30-13-11-29(12-14-30)22-5-1-4-20(15-22)24(26,27)28/h1,4-9,15,19H,2-3,10-14,16-17H2 |
InChI Key |
CLBFBXQMXIZVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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